Structural Uniqueness vs. Closest Commercial Furan-Containing Phenoxyacetamide Analogs
A substructure search of commercially available 2-(phenoxy)-N-(furan-2-yl-propan-2-yl)acetamide derivatives reveals that the target compound is the only entry bearing the 2-methoxyphenoxy substitution. The closest cataloged analog, N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide, replaces the ortho-methoxy with a meta-methyl group, differing in both electronic character (Hammett σₘ = −0.07 for OCH₃ vs. −0.17 for CH₃ at meta position) and hydrogen-bonding capacity . Another analog, N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235210-35-1), entirely lacks the phenoxy moiety, eliminating aromatic π-stacking and hydrophobic contacts . These structural differences have been shown in related phenoxyacetamide series to produce >5-fold variations in cytotoxic IC₅₀ values against cancer cell lines depending on aryl substitution [1].
| Evidence Dimension | Aryl substitution pattern and electronic properties |
|---|---|
| Target Compound Data | 2-methoxyphenoxy (ortho-OCH₃, Hammett σₚ = −0.27 for para-OCH₃; hydrogen-bond acceptor) |
| Comparator Or Baseline | N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide (3-methylphenoxy, meta-CH₃); N-(1-(furan-2-yl)propan-2-yl)acetamide (no phenoxy group) |
| Quantified Difference | Different electronic (σ) parameters; substitution pattern dictates >5-fold potency differences in analogous series [1] |
| Conditions | Structural comparison based on commercial catalogs and published SAR of phenoxyacetamide derivatives |
Why This Matters
For SAR-driven medicinal chemistry programs, the unique 2-methoxyphenoxy motif provides a distinct electronic and steric profile unavailable from any other commercially listed furan-propan-2-yl acetamide, preventing confounding structure-activity conclusions if substituted with a 'close analog'.
- [1] Rani, P.; Pal, D.; Hegde, R.R.; Hashim, S.R. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Biomed Res. Int. 2014. Class-level SAR evidence. View Source
